molecular formula C10H13F2NO B6161482 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine CAS No. 1250409-48-3

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine

Cat. No.: B6161482
CAS No.: 1250409-48-3
M. Wt: 201.21 g/mol
InChI Key: BAKPKQVHOYVXNI-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine is an organic compound characterized by the presence of a difluorophenyl group and a methoxypropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine typically involves the reaction of 2,4-difluorobenzaldehyde with methoxypropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based compounds, while solvents such as dichloromethane or toluene are often employed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as hydroxylamine, ammonia, or other amines.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxy group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1250409-48-3

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine

InChI

InChI=1S/C10H13F2NO/c1-14-6-9(13)4-7-2-3-8(11)5-10(7)12/h2-3,5,9H,4,6,13H2,1H3

InChI Key

BAKPKQVHOYVXNI-UHFFFAOYSA-N

Canonical SMILES

COCC(CC1=C(C=C(C=C1)F)F)N

Purity

95

Origin of Product

United States

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